4-Bromo-N-butyl-3-methoxybenzamide

Physicochemical Property Lipophilicity Membrane Permeability

Select 4-Bromo-N-butyl-3-methoxybenzamide for its unique electronic/steric profile (LogP 2.83–3.38) that enhances cell permeability for intracellular targets. The 4-Br and 3-OMe groups enable orthogonal diversification via cross-coupling and demethylation. Choose this specific benzamide to ensure assay reproducibility in PARP or BRD4 inhibitor development.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 1065074-09-0
Cat. No. B1522728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-butyl-3-methoxybenzamide
CAS1065074-09-0
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=C(C=C1)Br)OC
InChIInChI=1S/C12H16BrNO2/c1-3-4-7-14-12(15)9-5-6-10(13)11(8-9)16-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
InChIKeyBFVPFPIKPIPCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-butyl-3-methoxybenzamide (CAS 1065074-09-0): A Lipophilic Benzamide Scaffold for Chemical Probe Development and Biological Investigation


4-Bromo-N-butyl-3-methoxybenzamide (CAS 1065074-09-0) is a synthetic small molecule belonging to the benzamide class, with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol [1]. The compound features a bromine atom at the 4-position, a methoxy group at the 3-position, and an N-butyl carboxamide side chain on the central phenyl ring [1]. This specific substitution pattern yields a moderately lipophilic scaffold (predicted LogP: 2.83–3.38) that distinguishes it from less substituted or more polar benzamide analogs [2]. It is a solid at room temperature with a predicted boiling point of approximately 362.9 °C and a density of 1.3 g/cm³ . The compound serves as a versatile building block in medicinal chemistry and chemical biology, where its dual halogen and ether functionality allows for regioselective derivatization and the exploration of structure-activity relationships (SAR) for targets including poly(ADP-ribose) polymerase (PARP) enzymes and bromodomain-containing proteins [3].

Why 4-Bromo-N-butyl-3-methoxybenzamide Cannot Be Replaced by Common Benzamide Analogs: Evidence for Procurement-Specific Differentiation


Substituting 4-Bromo-N-butyl-3-methoxybenzamide with simpler benzamide analogs like 3-methoxybenzamide or 4-bromo-N-butylbenzamide introduces quantifiable changes in key properties that can undermine experimental consistency and project outcomes. The presence of both the electron-donating methoxy group and the electron-withdrawing bromine atom on the aromatic ring, coupled with the N-butyl side chain, creates a unique electronic and steric environment. This is reflected in its calculated LogP of 2.83–3.38, which is significantly higher than the unsubstituted 3-methoxybenzamide (predicted LogP ≈ 0.9) and distinct from the 4-bromo-N-butylbenzamide analog (LogP = 3.39) due to the additional methoxy group [1]. Such variations in lipophilicity directly impact membrane permeability, solubility, and off-target binding, making generic substitution a high-risk strategy for SAR studies or biological assays where compound-specific pharmacokinetic or target engagement profiles are required [2].

Quantitative Differentiation Guide for 4-Bromo-N-butyl-3-methoxybenzamide: Evidence for Scientific Selection


Enhanced Lipophilicity Relative to the 3-Methoxybenzamide Scaffold Drives Differential Membrane Permeability

The target compound exhibits a significantly higher predicted LogP (2.83–3.38) compared to its parent scaffold, 3-methoxybenzamide (predicted LogP: ~0.9), a difference driven by the addition of the bromine atom and the N-butyl side chain [1]. This increased lipophilicity is a critical differentiator for studies requiring cellular or tissue penetration, as it influences passive membrane diffusion rates and compound distribution.

Physicochemical Property Lipophilicity Membrane Permeability

Divergent Lipophilicity from 4-Bromo-N-butylbenzamide due to Methoxy Substitution

While both 4-Bromo-N-butyl-3-methoxybenzamide and 4-bromo-N-butylbenzamide share the N-butyl and bromine substitutions, the presence of the methoxy group in the target compound results in a subtly different lipophilicity profile [1]. The target compound has a predicted LogP range of 2.83–3.38, while 4-bromo-N-butylbenzamide has a predicted LogP of 3.39 . Although the difference appears small, this shift can influence chromatographic retention times and solubility in aqueous buffers, affecting assay reproducibility and downstream purification.

Physicochemical Property Structure-Activity Relationship Lipophilicity

Potential for Differential Target Engagement: A Bromodomain Inhibitor Scaffold

While direct quantitative binding data for this exact compound is not available in public domain primary literature, the 3-methoxybenzamide core is a recognized pharmacophore for bromodomain inhibition [1]. The addition of the 4-bromo and N-butyl groups is a classic medicinal chemistry strategy to enhance binding affinity and selectivity for specific bromodomains (e.g., ATAD2, BRD4) over other acetyl-lysine readers [2]. In contrast, the simpler 3-methoxybenzamide is a weak, non-selective PARP inhibitor [1]. This structural elaboration positions the target compound as a more advanced chemical probe candidate for studying the bromodomain family.

Target Engagement Bromodomain Epigenetics

Recommended Research Applications for 4-Bromo-N-butyl-3-methoxybenzamide Based on Evidence of Differentiation


Development of Cell-Permeable Chemical Probes for Epigenetic Bromodomains

The enhanced lipophilicity (LogP 2.83–3.38) of 4-Bromo-N-butyl-3-methoxybenzamide compared to the parent 3-methoxybenzamide (LogP ~0.9) makes it a more suitable starting scaffold for designing cell-permeable chemical probes targeting intracellular bromodomains like ATAD2 or BRD4 [1]. Its physicochemical profile aligns with established bromodomain inhibitors (e.g., GSK8814, BAY-850) and suggests improved passive membrane diffusion, a prerequisite for engaging nuclear targets in cell-based assays [1].

Structure-Activity Relationship (SAR) Studies on Benzamide-Based PARP or FtsZ Inhibitors

As a more lipophilic and sterically encumbered analog of 3-methoxybenzamide, this compound is ideal for probing the hydrophobic tolerance of binding pockets on targets like PARP-1 or FtsZ [2][3]. Its distinct LogP and molecular volume, relative to the parent scaffold, allow researchers to systematically assess the impact of lipophilicity and bulk on target affinity, selectivity, and bacterial cell penetration in antibiotic discovery programs [3].

Synthetic Intermediate for Diversified Benzamide Libraries

The presence of both a bromine atom and a methoxy group on the aromatic ring provides two orthogonal vectors for chemical diversification. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amine substituents. Simultaneously, the methoxy group can be demethylated to a phenol for further alkylation or conjugation. This dual functionality, combined with the N-butyl chain, allows for the rapid generation of diverse, three-dimensional compound libraries for high-throughput screening .

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